1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride
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Overview
Description
1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride is a chemical compound with the molecular formula C10H20Cl2N2O. It is known for its unique structure, which includes a decahydropyrrolo[3,4-d]azepine ring system.
Preparation Methods
The synthesis of 1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride involves multiple steps, typically starting with the formation of the decahydropyrrolo[3,4-d]azepine core. This can be achieved through cyclization reactions involving appropriate precursors. The final product is obtained by introducing the ethan-1-one group and converting it to the dihydrochloride salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol.
Scientific Research Applications
1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride stands out due to its unique decahydropyrrolo[3,4-d]azepine ring system. Similar compounds include:
1-[(3aR,8aS)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one: Differing in stereochemistry.
Other azepine derivatives: Varying in functional groups and ring structures. The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties.
Properties
IUPAC Name |
1-[(3aR,8aS)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepin-6-yl]ethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.2ClH/c1-8(13)12-4-2-9-6-11-7-10(9)3-5-12;;/h9-11H,2-7H2,1H3;2*1H/t9-,10+;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFLXFZEMZCVJG-BUQWBUBUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2CNCC2CC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H]2CNC[C@@H]2CC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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